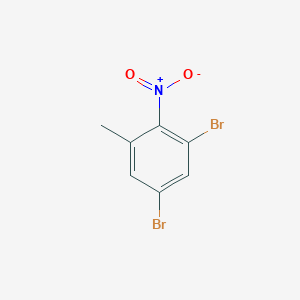

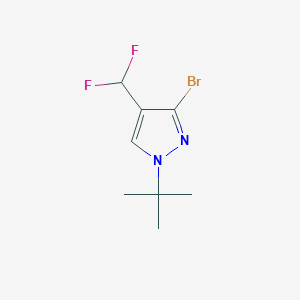

![molecular formula C22H20FN7O2S3 B2631012 N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 393839-66-2](/img/structure/B2631012.png)

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule with several functional groups. It contains a 1,3,4-thiadiazol-2-yl group, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The molecule also contains an ethylsulfanyl group, a fluorophenyl group, and a triazol-3-yl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,3,4-thiadiazol-2-yl group, ethylsulfanyl group, fluorophenyl group, and triazol-3-yl group all contribute to the overall structure of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been evaluated for their antioxidant and free radical scavenging, antimitotic activity by Allium cepa meristem root model and cytotoxicity activity against HEK 293 (human epidermal kidney cell line), BT474 (breast cancer cell line) and NCI-H226 (lung cancer cell line) by MTT assay .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm^3, a molar refractivity of 81.6±0.4 cm^3, and a polar surface area of 134 Å^2 . It also has several freely rotating bonds, which can affect its physical and chemical properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds structurally related to the specified chemical, has expanded the range of heterocyclic compounds with potential biological activities. Acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with heteryl-substituted acid chlorides has led to the formation of novel heterocyclic compounds, which structure contained two cycles of 1,3,4-thiadiazole. The purity and structure of these compounds have been confirmed through NMR spectroscopy, elemental analysis, and thin-layer chromatography, indicating a successful synthesis of complex heterocyclic systems with potential for further investigation in biological applications (Sych et al., 2019).

Biological Activity

The antimicrobial and antifungal actions of synthesized compounds related to the specified chemical have been a significant area of study. These compounds have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, along with exhibiting antifungal activity against Candida albicans. Among the substances tested, specific compounds have shown high antimicrobial activity, indicating their potential as candidates for further studies aimed at developing new antimicrobial agents (Sych et al., 2019).

Propiedades

IUPAC Name |

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN7O2S3/c1-2-33-22-29-27-20(35-22)25-18(31)13-34-21-28-26-17(30(21)16-10-8-15(23)9-11-16)12-24-19(32)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,24,32)(H,25,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIZJVZTQQNBTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN7O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide](/img/structure/B2630932.png)

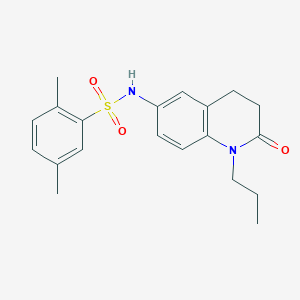

![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2630937.png)

![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2630939.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2630941.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2630943.png)

![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2630945.png)

![2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide](/img/structure/B2630948.png)

![1-Benzhydryl-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2630952.png)